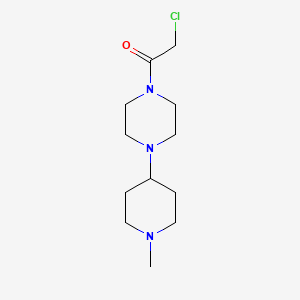

2-Chloro-1-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethan-1-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

DNA Minor Groove Binding

The compound is closely related to synthetic dyes like Hoechst 33258, known for binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This functionality underscores its potential application in fluorescent DNA staining, crucial for cell biology research including chromosome and nuclear staining, analysis of nuclear DNA content via flow cytometry, and plant chromosome analysis. Hoechst derivatives, including those structurally related to 2-Chloro-1-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethan-1-one, also find utility as radioprotectors and topoisomerase inhibitors, illustrating their significance in the development of therapeutic agents and in the study of DNA interaction dynamics (Issar & Kakkar, 2013).

Metabolic Pathways and Serotonin Receptor Effects

Arylpiperazine derivatives, to which 2-Chloro-1-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethan-1-one is structurally related, are extensively studied for their clinical applications in treating depression, psychosis, or anxiety. These compounds undergo significant metabolism, including CYP3A4-dependent N-dealkylation, leading to metabolites with varied effects on serotonin receptors. This extensive metabolic pathway underscores the importance of understanding the pharmacokinetics and pharmacodynamics of such compounds for their effective use in neuropsychiatric treatment and highlights their potential in rational drug design (Caccia, 2007).

Therapeutic and Pharmacological Potential

Piperazine derivatives, including those structurally related to 2-Chloro-1-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethan-1-one, are notable for their broad therapeutic applications. These compounds are incorporated into drugs with diverse pharmacological uses such as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and cardio-protective agents. The slight modification in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This flexibility makes piperazine derivatives valuable in drug discovery, emphasizing their role in the development of new treatments for various diseases (Rathi et al., 2016).

Anti-Mycobacterial Activity

The structural framework of piperazine and its analogues, including 2-Chloro-1-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethan-1-one, has been explored for anti-mycobacterial properties. Several potent molecules containing piperazine as an essential subunit have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of such compounds in addressing the global challenge of tuberculosis through the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Propiedades

IUPAC Name |

2-chloro-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClN3O/c1-14-4-2-11(3-5-14)15-6-8-16(9-7-15)12(17)10-13/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKMUBYLXXCXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCN(CC2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478945.png)

![(2-(3-chloropyrazin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478947.png)

![4-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobutanoic acid](/img/structure/B1478948.png)

![(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478950.png)

![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478952.png)

![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478955.png)

![3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B1478956.png)

![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478957.png)

![2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B1478959.png)

![2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478961.png)

![2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478962.png)

![3-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478963.png)

![2-(methylamino)-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1478965.png)

![3-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478967.png)